[2-(Azidomethyl)-1H-benzimidazol-1-yl](4-nitrophenyl)methanone
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Overview
Description
2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azidomethyl group attached to a benzimidazole ring, which is further connected to a nitrophenyl methanone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The azidomethyl group is then introduced via a nucleophilic substitution reaction using sodium azide. Finally, the nitrophenyl methanone moiety is attached through a Friedel-Crafts acylation reaction using 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form an azido alcohol or azido ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Sodium azide or other nucleophiles can be employed under mild conditions.
Major Products
The major products formed from these reactions include azido alcohols, azido ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its azido group can be utilized in click chemistry for bioconjugation applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can alter the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- N-Methylbenzamide
- 4-Methoxybenzamide
Uniqueness
Compared to similar compounds, 2-(Azidomethyl)-1H-benzimidazol-1-ylmethanone stands out due to its combination of an azidomethyl group, a benzimidazole ring, and a nitrophenyl methanone moiety. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
184947-31-7 |
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Molecular Formula |
C15H10N6O3 |
Molecular Weight |
322.28 g/mol |
IUPAC Name |
[2-(azidomethyl)benzimidazol-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N6O3/c16-19-17-9-14-18-12-3-1-2-4-13(12)20(14)15(22)10-5-7-11(8-6-10)21(23)24/h1-8H,9H2 |
InChI Key |
GZBPMNOKTPSSND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CN=[N+]=[N-] |
Origin of Product |
United States |
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